molecular formula C18H14O8 B8747184 Dibenzoyl-L-tartaric acid

Dibenzoyl-L-tartaric acid

Cat. No.: B8747184
M. Wt: 358.3 g/mol
InChI Key: OCQAXYHNMWVLRH-ROUUACIJSA-N
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Description

Dibenzoyl-L-tartaric acid: is a chiral compound with the chemical formula C18H14O8 . It is widely used as a chiral resolving agent in organic synthesis, particularly for the resolution of racemic mixtures. This compound is characterized by its two benzoyl groups attached to the L-tartaric acid molecule, forming a white crystalline solid .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibenzoyl-L-tartaric acid can be synthesized using L-tartaric acid and benzoyl chloride as raw materials. The reaction involves the use of copper sulfate as a catalyst and toluene as a solvent. The process includes the preparation of L-dibenzoyl tartaric anhydride, followed by hydrolysis to obtain the final product . The reaction mechanism is as follows:

Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized to achieve high purity and yield, with a recovery ratio of over 95% . The use of recyclable solvents and catalysts makes the process cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Dibenzoyl-L-tartaric acid primarily undergoes reactions that involve its carboxyl and benzoyl groups. These reactions include:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Dibenzoyl-L-tartaric acid is extensively used in chiral resolution processes to separate enantiomers in racemic mixtures. It forms diastereomeric salts with racemic compounds, which can then be separated and purified to yield optically active substances .

Biology and Medicine: In pharmaceutical chemistry, this compound is used to achieve high levels of chiral purity in drug development. It is particularly useful in the resolution of compounds like albuterol, enhancing the efficacy and safety of the resulting medications .

Industry: These complexes are valuable in the production of fine chemicals and pharmaceuticals .

Mechanism of Action

Dibenzoyl-L-tartaric acid exerts its effects through the formation of diastereomeric salts with racemic compounds. This process involves the selective interaction of the compound’s chiral centers with the enantiomers of the racemic mixture, leading to the formation of distinct crystalline complexes. These complexes can then be separated based on their differing solubilities and melting points .

Comparison with Similar Compounds

Uniqueness: Dibenzoyl-L-tartaric acid is unique in its ability to form stable diastereomeric salts with a wide range of racemic compounds. This property makes it highly effective in chiral resolution processes, providing high purity and yield of enantiomerically pure substances .

Properties

Molecular Formula

C18H14O8

Molecular Weight

358.3 g/mol

IUPAC Name

(2S,3S)-2,3-dibenzoyl-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C18H14O8/c19-13(11-7-3-1-4-8-11)17(25,15(21)22)18(26,16(23)24)14(20)12-9-5-2-6-10-12/h1-10,25-26H,(H,21,22)(H,23,24)/t17-,18-/m0/s1

InChI Key

OCQAXYHNMWVLRH-ROUUACIJSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)[C@](C(=O)O)([C@](C(=O)C2=CC=CC=C2)(C(=O)O)O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C(=O)O)(C(C(=O)C2=CC=CC=C2)(C(=O)O)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A resolving agent solution was obtained by adding 290 g (0.77 mol) of dibenzoyl-(-)-tartaric acid monohydrate to 1L of ethyl acetate with stirring, and the resulting solution was heated to 65°-70° C. The free amine solution of Part A was then added dropwise to the hot resolving agent solution with stirring and continued heating. After completion of the addition of the amine solution, the reaction mixture was allowed to cool to room temperature overnight with stirring to precipitate the dibenzoyl-(-)tartaric acid salt of 2-(N-propylamino)-5-methoxytetralin. The precipitated salt was collected by filtration, washed with 100 mL of acetone, dissolved in 1500 mL of hot ethyl acetate, and then reprecipitated by allowing the solution to cool overnight with stirring. The resulting crystalline salt was collected by filtration and then redissolved and reprecipitated to provide 124 g of crystalline dibenzoyl-(-)-tartaric acid salt of (-)-2-(N-propylamino)-5-methoxytetralin having a specific rotation in the range of -103° to -109°.
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